Acide 3-méthyl-2-oxobutanoïque

Vue d'ensemble

Description

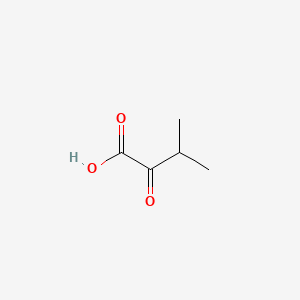

L'alpha-cétoisovalérate, également connu sous le nom d'acide 3-méthyl-2-oxobutanoïque, est un composé organique de formule (CH₃)₂CHC(O)CO₂H. C'est un cétoacide et un métabolite de l'acide aminé valine. Ce composé est généralement rencontré sous forme de sa base conjuguée, le cétoisovalérate, et est un précurseur de l'acide pantothénique, un groupe prosthétique présent dans plusieurs cofacteurs .

Applications De Recherche Scientifique

Alpha-ketoisovalerate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Methyl-2-oxobutanoic acid, also known as alpha-Ketoisovaleric acid, is a precursor of pantothenic acid in Escherichia coli . It is an endogenous metabolite and plays a crucial role in the metabolic processes of Saccharomyces cerevisiae and humans .

Mode of Action

3-Methyl-2-oxobutanoic acid interacts with its targets, primarily enzymes involved in metabolic processes, to facilitate the synthesis of pantothenic acid . It is also known to induce convulsions through GABAergic and glutamatergic mechanisms in rats .

Biochemical Pathways

The compound is involved in the metabolic pathways of Saccharomyces cerevisiae and humans . It plays a significant role in the synthesis of pantothenic acid in Escherichia coli . The key enzymatic step in determining the length of the chain is the condensation of acetyl-coenzyme A with a series of omega-methylthio-2-oxoalkanoic acids .

Result of Action

The primary result of the action of 3-Methyl-2-oxobutanoic acid is the synthesis of pantothenic acid in Escherichia coli . It also enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . In rats, it induces convulsions through GABAergic and glutamatergic mechanisms .

Analyse Biochimique

Biochemical Properties

3-Methyl-2-oxobutanoic acid is involved in biochemical reactions as an intermediate in the catabolism of valine. It interacts with several enzymes, including branched-chain amino acid aminotransferase (BCAT) and branched-chain alpha-keto acid dehydrogenase complex (BCKDC). BCAT catalyzes the reversible transamination of 3-Methyl-2-oxobutanoic acid to valine, while BCKDC catalyzes its oxidative decarboxylation to isobutyryl-CoA . These interactions are crucial for maintaining the balance of branched-chain amino acids in the body.

Cellular Effects

3-Methyl-2-oxobutanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the migration of tumor cells and endothelial cells by modulating the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . Additionally, 3-Methyl-2-oxobutanoic acid can impact cellular metabolism by serving as a substrate for energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 3-Methyl-2-oxobutanoic acid exerts its effects through interactions with specific enzymes and proteins. It binds to BCAT and BCKDC, facilitating the transamination and oxidative decarboxylation reactions, respectively . These interactions lead to changes in the levels of valine and its downstream metabolites, influencing various metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-oxobutanoic acid can change over time due to its stability and degradation. Studies have shown that it is relatively stable under physiological conditions but can degrade over time, leading to changes in its concentration and activity . Long-term exposure to 3-Methyl-2-oxobutanoic acid in in vitro and in vivo studies has been associated with alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 3-Methyl-2-oxobutanoic acid vary with different dosages in animal models. At low doses, it can support normal metabolic functions and energy production. At high doses, it may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

3-Methyl-2-oxobutanoic acid is involved in several metabolic pathways, including the degradation of valine and the biosynthesis of pantothenic acid. It interacts with enzymes such as BCAT and BCKDC, which facilitate its conversion to valine and isobutyryl-CoA, respectively . These pathways are essential for maintaining amino acid homeostasis and supporting various biosynthetic processes.

Transport and Distribution

Within cells and tissues, 3-Methyl-2-oxobutanoic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation can influence its activity and function in different tissues.

Subcellular Localization

3-Methyl-2-oxobutanoic acid is localized in various subcellular compartments, including the mitochondria, cytosol, and chloroplasts. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in metabolic processes and its interactions with specific enzymes and proteins.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'alpha-cétoisovalérate peut être synthétisé par diverses méthodes. Une approche courante implique l'hydroxyméthylation de l'alpha-cétoisovalérate pour produire du cétopantoate, catalysée par la cétopantoate hydroxymethyltransférase . Une autre méthode implique la décarboxylation de l'alpha-cétoisovalérate pour produire de l'isobutyraldéhyde .

Méthodes de production industrielle : La production industrielle de l'alpha-cétoisovalérate implique souvent la fermentation d'Escherichia coli modifiée génétiquement. Cette méthode utilise une régulation et un contrôle métaboliques dynamiques, avec du glucose comme source de carbone et des sels inorganiques comme source d'azote. Le rendement peut atteindre 35,2 g/L après 60 heures de fermentation .

Analyse Des Réactions Chimiques

Types de réactions : L'alpha-cétoisovalérate subit plusieurs types de réactions chimiques, notamment :

Hydroxyméthylation : Produit du cétopantoate.

Décarboxylation : Donne de l'isobutyraldéhyde.

Réactifs et conditions courantes :

Hydroxyméthylation : Catalysée par la cétopantoate hydroxymethyltransférase.

Décarboxylation : Se produit généralement dans des conditions standard sans nécessiter de réactifs supplémentaires.

Principaux produits :

Cétopantoate : Formé à partir de l'hydroxyméthylation.

Isobutyraldéhyde : Formé à partir de la décarboxylation.

4. Applications de la recherche scientifique

L'alpha-cétoisovalérate a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'alpha-cétoisovalérate exerce ses effets par plusieurs mécanismes :

Métabolisme des acides aminés à chaîne ramifiée : Catalyse la première réaction dans le catabolisme des acides aminés à chaîne ramifiée essentiels, notamment la valine, la leucine et l'isoleucine.

Activité enzymatique : Implique des enzymes telles que la branched-chain-amino-acid aminotransférase et la cétopantoate hydroxymethyltransférase.

Comparaison Avec Des Composés Similaires

L'alpha-cétoisovalérate peut être comparé à d'autres composés similaires, tels que :

Alpha-cétoisocaproate : Un autre cétoacide impliqué dans le métabolisme de la leucine.

Alpha-céto-bêta-méthylvalérate : Impliqué dans le métabolisme de l'isoleucine.

Unicité : L'alpha-cétoisovalérate est unique en raison de son rôle de précurseur de l'acide pantothénique et de son implication dans le métabolisme de la valine. Sa capacité à subir une hydroxyméthylation et une décarboxylation le distingue également des autres composés similaires .

Propriétés

IUPAC Name |

3-methyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKABHOOEWYVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt) | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6061078 | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow liquid; fruity aroma | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.115-1.120 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

759-05-7 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 3-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-OXOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P71D50E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-Methyl-2-oxobutanoic acid?

A1: 3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, plays a crucial role in branched-chain amino acid (BCAA) metabolism. [] It's a key intermediate in the metabolic pathways of valine, leucine, and isoleucine. Notably, research suggests a potential link between elevated levels of the gut bacterium Klebsiella and decreased levels of 3-Methyl-2-oxobutanoic acid in patients with hepatitis B virus (HBV)-related hepatocellular carcinoma (B-HCC) who experience post-hepatectomy liver failure (PHLF). [] This suggests 3-Methyl-2-oxobutanoic acid could be a potential biomarker for PHLF in this patient population. []

Q2: What is the structure of 3-Methyl-2-oxobutanoic acid?

A2: 3-Methyl-2-oxobutanoic acid is an α-keto acid with the molecular formula C5H8O3. [] While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.12 g/mol.

Q3: Are there any spectroscopic data available for 3-Methyl-2-oxobutanoic acid?

A3: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectrometry have investigated the hydration and dehydration equilibria of 3-Methyl-2-oxobutanoic acid. [, ] These studies provide insights into the pKa values of both the oxo and hydrated forms of the molecule. Additionally, Infrared (IR) spectroscopy has been employed to confirm the structure of synthesized 3-Methyl-2-oxobutanoic acid sodium salt. []

Q4: Can 3-Methyl-2-oxobutanoic acid be synthesized, and what are its applications?

A4: 3-Methyl-2-oxobutanoic acid sodium salt can be synthesized with high purity (>98%) using isobutyraldehyde and diethyl oxalate in a reaction catalyzed by sodium methoxide. [] This compound serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals. For example, it's utilized in the asymmetric synthesis of (S)-(+)-pantolactone, a precursor to pantothenic acid (vitamin B5). []

Q5: Is 3-Methyl-2-oxobutanoic acid involved in any enzymatic reactions?

A5: Yes, 3-Methyl-2-oxobutanoic acid is a substrate for the enzyme branched-chain keto acid decarboxylase (KdcA). [] KdcA, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of 3-Methyl-2-oxobutanoic acid to 3-methylpropanal (isobutyraldehyde) and CO2. Interestingly, KdcA also displays broad substrate specificity in carboligation reactions, enabling the synthesis of various 2-hydroxyketones with high enantioselectivity. []

Q6: Can 3-Methyl-2-oxobutanoic acid be produced by microorganisms?

A6: Research indicates that the yeast Saccharomyces cerevisiae produces 3-Methyl-2-oxobutanoic acid during the breakdown of L-leucine, contributing to the flavor profile of fermented foods. [] This metabolic pathway involves several enzymes, including Bat2p, which plays a major role in 3-Methyl-2-oxobutanoic acid formation. []

Q7: How is 3-Methyl-2-oxobutanoic acid related to dry eye syndrome (DES)?

A7: In vitro studies using a corneal epithelium-on-a-chip (CEpOC) model have shown that exposing human corneal epithelial cells to an air-liquid interface, mimicking the conditions of dry eye, leads to increased secretion of 3-Methyl-2-oxobutanoic acid. [, ] This increase, alongside other metabolites associated with cell damage and inflammation, suggests a shift in cellular metabolism due to DES. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.